molecular formula C11H8Br2 B1281212 1-Bromo-4-(bromomethyl)naphthalene CAS No. 79996-99-9

1-Bromo-4-(bromomethyl)naphthalene

Cat. No.: B1281212
CAS No.: 79996-99-9
M. Wt: 299.99 g/mol
InChI Key: FHXASJKBBLIBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈Br₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, with one of the bromine atoms attached to a methyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Safety and Hazards

The safety data sheet for “1-Bromo-4-(bromomethyl)naphthalene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in organic synthesis and pharmaceutical applications. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and free radical bromination. The compound’s bromine atoms make it a reactive intermediate, allowing it to form covalent bonds with biomolecules, thereby altering their structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Additionally, it can affect the expression of genes related to cell growth and differentiation, thereby impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. The compound’s bromine atoms can form covalent bonds with nucleophilic groups on biomolecules, leading to structural changes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term impacts observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects can be observed at high doses, including alterations in metabolic pathways and enzyme activity. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving nucleophilic substitution and free radical reactions, leading to the formation of different metabolites. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can determine the compound’s availability and activity within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)naphthalene can be synthesized through the bromination of 4-methylnaphthalene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled temperature and pressure conditions to maximize yield and purity. The use of solvents like toluene and purification steps such as recrystallization from ethanol are common .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXASJKBBLIBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508837
Record name 1-Bromo-4-(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79996-99-9
Record name 1-Bromo-4-(bromomethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79996-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-methylnaphthaleneacetate (14.98 g, 67.75 mmol), N-bromosuccinimide (12.1 g, 67.8 mmol) and 2,2′-azobis(isobutyronitrile) (50 mg) in carbon tetrachloride (50 ml) was heated under reflux for 0.5 hr. After cooling the reaction solution to room temperature, white precipitate was filtered off, and the precipitate was washed with diethyl ether. The solvent of the collected filtrate was evaporated under reduced pressure to give a crude product of 1-bromo-4-(bromomethyl)naphthalene as a pale-yellow liquid. The obtained liquid was dissolved in N,N-dimethylformamide (30 ml), sodium acetate (11.1 g, 136 mmol) was added and the mixture was stirred at 60° C. for 6 hrs. After cooling to room temperature, the reaction solution was diluted with water and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=20/1-6/1) to give the objective substance.
Name
1-bromo-4-methylnaphthaleneacetate
Quantity
14.98 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(bromomethyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(bromomethyl)naphthalene
Reactant of Route 3
1-Bromo-4-(bromomethyl)naphthalene
Reactant of Route 4
1-Bromo-4-(bromomethyl)naphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(bromomethyl)naphthalene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(bromomethyl)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.